molecular formula C9H12ClNS B102565 (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride CAS No. 15857-70-2

(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride

Cat. No. B102565
CAS RN: 15857-70-2
M. Wt: 201.72 g/mol
InChI Key: TXPWNJPROMVYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature similar structural motifs, such as aromatic systems bonded to nitrogen-containing groups and the presence of chloride ions. The first paper discusses the X-ray crystal structure of 3-ammonium-4-hydroxyphenylarsonic acid chloride dihydrate, which includes an extensive hydrogen-bonding system and a nearly tetrahedral H2AsO3 group . The second paper examines a pyrimidine derivative that forms a three-dimensional framework through hydrogen bonds and features a disordered tris(hydroxymethyl)ammonium chloride molecule within its structure .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures discussed in the papers include features that may be relevant to the analysis of "(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride". The first paper describes a compound with a phenyl ring and a tetrahedral arsenic group, indicating a complex three-dimensional structure with potential resonance . The second paper details a pyrimidine derivative with a half-chair conformation and a benzene ring inclined at a significant angle, suggesting steric considerations that might be relevant to the benzothiopyran ring system .

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions involving the compounds , so no analysis of chemical reactions can be provided based on the current data.

Physical and Chemical Properties Analysis

The first paper indicates that the compound it discusses has an extensive hydrogen-bonding system, which could suggest that "(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride" might also engage in significant hydrogen bonding, affecting its solubility and interaction with other molecules . The second paper's description of a three-dimensional framework stabilized by hydrogen bonds and other interactions could imply that similar compounds may have notable crystal packing and stability characteristics .

Scientific Research Applications

1. Cycloaddition Reactions and Synthesis Applications:

  • Prajapati et al. (1993) discussed a method for generating sulfene, which includes the use of 3,4-dihydro-2H-1-benzothiopyran-4-yl derivatives in cycloaddition reactions, leading to the synthesis of various sulfur-containing heterocycles (Prajapati, Singh, Mahajan, & Sandhu, 1993).

2. Synthesis of Heterocycles:

  • The synthesis of 2H-1-benzothiopyrans (thiochromenes), a class of heterocycles, can involve 3,4-dihydro-2H-1-benzothiopyran-4-yl derivatives. Kaye and Nocanda (2002) demonstrated a one-step synthesis approach using Baylis-Hillman methodology (Kaye & Nocanda, 2002).

3. Anticancer Activity Exploration:

4. Intramolecular Cycloaddition and Recyclization:

  • The study by Chukhajian et al. (2010) explored the base-catalyzed intramolecular cycloaddition of certain ammonium chlorides, including derivatives of 3,4-dihydro-2H-1-benzothiopyran-4-yl, leading to the formation of various compounds (Chukhajian, Ayrapetyan, Chukhajian, & Panosyan, 2010).

5. Ionic Liquids and Electrochemical Applications:

  • Research by Kim, Lang, and Kohl (2005) investigated benzyl-substituted quaternary ammonium ions, including those with a 3,4-dihydro-2H-1-benzothiopyran-4-yl structure, for forming ionic liquids with chloroaluminate ions. These were tested as electrolytes for sodium batteries, showing the potential of such compounds in electrochemical applications (Kim, Lang, & Kohl, 2005).

properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPWNJPROMVYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935948
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride

CAS RN

15857-70-2
Record name 2H-1-Benzothiopyran-4-amine, 3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15857-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015857702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.